Cas no 2171785-72-9 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a 3-hydroxy-3-methylpiperidine moiety, which introduces conformational flexibility and potential hydrogen-bonding interactions, and a carboxylic acid group for further coupling reactions. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. This compound is particularly useful for incorporating modified amino acid residues into peptides, enabling the study of structure-activity relationships or the enhancement of peptide stability. Its well-defined reactivity and purity make it suitable for research requiring precise molecular modifications.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid structure
2171785-72-9 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid
CAS No:2171785-72-9
MF:C25H28N2O6
MW:452.499627113342
CID:5817805
PubChem ID:165562068
Update Time:2025-05-22

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid
    • 2171785-72-9
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid
    • EN300-1504156
    • Inchi: 1S/C25H28N2O6/c1-25(32)11-6-12-27(15-25)23(30)21(13-22(28)29)26-24(31)33-14-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21,32H,6,11-15H2,1H3,(H,26,31)(H,28,29)
    • InChI Key: RCTKJQKCPJVERQ-UHFFFAOYSA-N
    • SMILES: OC1(C)CN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1

Computed Properties

  • Exact Mass: 452.19473662g/mol
  • Monoisotopic Mass: 452.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 722
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 116Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid Pricemore >>

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Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid

3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic Acid: A Comprehensive Overview

The compound 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid, identified by the CAS number 2171785-72-9, is a complex organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems and bioactive molecule synthesis.

The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxypiperidine moiety, and a butanoic acid backbone. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in modulating the reactivity and stability of the molecule. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, making this compound a valuable tool in medicinal chemistry.

One of the most intriguing aspects of this compound is its hydroxypiperidine moiety, which introduces hydrophilic properties to the molecule. This feature is particularly advantageous in drug design, as it can improve the solubility and bioavailability of potential therapeutic agents. Researchers have recently explored the use of similar structures in designing prodrugs, where the hydroxypiperidine group serves as a site for enzymatic cleavage, releasing the active drug in vivo.

The butanoic acid backbone further contributes to the versatility of this compound by providing a platform for functionalization. This allows for the attachment of various substituents, enabling the creation of derivatives with tailored biological activities. For instance, modifications to this backbone have been investigated to enhance receptor binding affinity or to modulate pharmacokinetic profiles.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that the Fmoc group can act as a scaffold for binding to specific protein domains, suggesting its potential role in designing inhibitors for enzyme targets. Additionally, dynamic simulations have highlighted the conformational flexibility of the hydroxypiperidine moiety, which may be exploited to optimize binding kinetics.

In terms of synthetic methodology, this compound represents a milestone in convergent synthesis strategies. Its construction involves multi-step reactions that showcase exquisite control over stereochemistry and regioselectivity. Notably, researchers have employed asymmetric catalysis to synthesize key intermediates, underscoring the importance of green chemistry principles in modern organic synthesis.

The application of this compound extends beyond traditional pharmaceuticals into emerging areas such as nanomedicine and biotechnology. For example, its ability to form self-assembled structures has been leveraged in designing drug delivery vehicles with controlled release capabilities. Preliminary experiments have demonstrated its potential as a component in polymeric nanoparticles, where it can serve as both a stabilizing agent and a drug payload.

In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-hydroxy-3-methylpiperidin-1-yl)-4-oxobutanoic acid stands at the forefront of chemical innovation due to its versatile structure and diverse applications. As research continues to uncover new facets of its properties and functionalities, this compound is poised to make significant contributions to both academic and industrial advancements.

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